molecular formula C16H18ClNS B8497297 4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline CAS No. 87294-26-6

4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline

Cat. No. B8497297
Key on ui cas rn: 87294-26-6
M. Wt: 291.8 g/mol
InChI Key: HTPCKGPTWMWFOB-UHFFFAOYSA-N
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Patent
US08937078B2

Procedure details

1-(4-tert-butyl-phenylsulfanyl)-2-chloro-4-nitro-benzene was dissolved in acetone (15 mL), then saturated aqueous NH4Cl (5 mL) was added and the mixture was cooled to 0° C. Solid zinc powder (3.7 g, 56 mmol) was added in portions over 10 min with rapid stirring. The mixture was allowed to warm to rt and was stirred 3 h. The mixture was diluted with EtOAc (250 mL), dried, and filtered through Celite®. Removal of solvent gave a yellow residue, which was used without further purification. MS (ESI): mass calcd. for C16H18ClNS, 291.1; m/z found 292.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 7.33-7.21 (m, 3H), 6.95 (d, J=8.5, 2H), 6.77 (d, J=2.4, 1H), 6.55 (dd, J=8.4, 2.4, 1H), 5.80 (s, 2H), 1.22 (s, 9H).
Name
1-(4-tert-butyl-phenylsulfanyl)-2-chloro-4-nitro-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=2[Cl:21])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH4+].[Cl-]>CC(C)=O.CCOC(C)=O.[Zn]>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([S:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=2[Cl:21])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
1-(4-tert-butyl-phenylsulfanyl)-2-chloro-4-nitro-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a yellow residue, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC1=C(C=C(N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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